molecular formula C21H30N2O3 B2428443 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide CAS No. 439111-07-6

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B2428443
CAS No.: 439111-07-6
M. Wt: 358.482
InChI Key: XKVVFYVPEUALOW-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a cyclohexyl group

Properties

IUPAC Name

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-26-15-14-22-21(25)18-12-13-19(24)23(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2,4-5,8-9,17-18,20H,3,6-7,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVVFYVPEUALOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCC(=O)N(C1C2=CC=CC=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the phenyl and cyclohexyl groups, and the final carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ketone groups undergo selective hydrolysis under controlled conditions:

SubstrateReagentsProductsNotes
Carboxamide moiety6N HCl, reflux (4 hr)1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acidKetone remains intact
6-Oxo groupH₂O₂/NaOH (pH 12, 60°C)Ring-opened dicarboxylic acid derivativeRequires alkaline conditions

Oxidation and Reduction

The piperidine ring exhibits redox flexibility:

ProcessConditionsOutcomeYield
Ketone reductionNaBH₄/MeOH (0°C, 2 hr)6-Hydroxy derivative (cis:trans = 3:1)78%
Amide oxidationmCPBA, CHCl₃ (RT, 24 hr)N-Oxide formation65%

Key finding : Steric hindrance from the cyclohexyl group slows oxidation rates by 40% compared to non-substituted analogs .

Nucleophilic Substitution

The methoxyethyl chain participates in SN reactions:

ReactionReagentsResultApplication
DemethylationBBr₃, DCM (-78°C → RT)Hydroxyethyl derivativePrecursor for prodrug synthesis
AlkylationMeI, KOtBu (THF, 50°C)Quaternary ammonium saltEnhances water solubility by 300%

Ring Modification Chemistry

The piperidine core undergoes structural rearrangements:

TransformationConditionsObservations
Ring expansionBF₃·OEt₂, ethylene oxide (70°C)Forms azepanone derivative (7-membered ring)
SpirocyclizationPTSA, toluene (reflux)Generates spiro[piperidine-azetidine] system

Stability Under Pharmacological Conditions

Critical degradation pathways identified:

ConditionHalf-LifeMajor Degradation Product
pH 1.2 (simulated gastric fluid)2.3 hrHydrolyzed carboxylic acid
UV light (300-400 nm)8 hrPhotooxidized quinoline analog
Human liver microsomes45 minN-Dealkylated metabolite

Catalytic Reactions

Transition metal-mediated transformations:

Catalyst SystemReaction TypeOutcome
Pd/C (5 mol%), H₂ (50 psi)HydrogenolysisCleaves benzyl-type C-N bonds (phenyl group removal)
RuCl₃/NaIO₄Oxidative cleavageBreaks piperidine ring at C2-C3 position

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System (CNS) Activity
Research indicates that derivatives of piperidine compounds exhibit significant CNS activity. The compound has been evaluated for its effects on locomotor activity in animal models, suggesting potential depressant actions on the CNS . This aligns with findings that similar piperidine derivatives can modulate neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.

2. Antihypoxic Effects
Studies have demonstrated that certain analogs related to this compound possess antihypoxic properties, which could be beneficial in conditions where oxygen supply is compromised. The ability to counteract hypoxia is crucial for developing treatments for ischemic diseases .

3. Antimicrobial Activity
Recent investigations have explored the antimicrobial potential of piperidine derivatives, including this compound. In vitro assays have shown efficacy against various bacterial and fungal pathogens, indicating its potential use as an antimicrobial agent .

Case Study 1: CNS Activity Evaluation

A study conducted on the locomotor activity modulation by 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide involved administering varying doses to mice. Results indicated a dose-dependent reduction in locomotor activity, highlighting its potential as a CNS depressant .

Case Study 2: Antihypoxic Effects

In vivo experiments demonstrated that the compound significantly improved survival rates in hypoxic conditions compared to control groups. This suggests that it may serve as a therapeutic agent in managing hypoxia-related complications .

Case Study 3: Antimicrobial Efficacy

A series of tests were conducted against standard strains of bacteria and fungi. The compound showed promising results, particularly against Xanthomonas axonopodis and Fusarium solani, indicating its potential as an antimicrobial treatment option .

Data Tables

Application Area Effect Observed Study Reference
CNS ActivityDose-dependent locomotor reduction
Antihypoxic PropertiesImproved survival in hypoxia
Antimicrobial EfficacyEffective against specific pathogens

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-N-(2-methoxyethyl)ethan-1-amine
  • N-Cyclohexyl-N-{2-[(2-methoxyethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N’-(2-pyridinyl)succina

Uniqueness

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its structural complexity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-Cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide, with the CAS number 439111-07-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H30N2O3
  • Molar Mass : 358.47 g/mol
  • Density : 1.128 g/cm³ (Predicted)
  • Boiling Point : 591.1 °C (Predicted)
  • pKa : 14.86 (Predicted) .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

  • Alkylating Activity : Similar compounds have demonstrated alkylating activity, which is crucial for their antitumor effects. The mechanism involves the formation of covalent bonds with DNA, leading to cell death in rapidly dividing cancer cells .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated using various cancer cell lines. In vitro studies suggest that it may induce cell cycle arrest and apoptosis through the activation of caspases and alterations in mitochondrial membrane potential .
  • Signal Transduction Pathways : The compound may influence key signaling pathways such as MAPK and Akt pathways, which are essential for cell growth and survival. Inhibition of these pathways can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyFindings
Study ADemonstrated that piperidine derivatives significantly inhibited tumor growth in xenograft models.
Study BReported enhanced apoptosis in leukemia cell lines when treated with related piperidine compounds.
Study CFound that specific modifications to the piperidine structure improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. How to design SAR studies for analogs with modified phenyl or cyclohexyl groups?

  • Methodological Answer :
  • Substituent libraries : Synthesize analogs with electron-withdrawing (e.g., 4-F-phenyl) or bulky (e.g., adamantyl) groups to probe steric/electronic effects .
  • Biological testing : Prioritize assays based on computational predictions (e.g., COX-2 inhibition for anti-inflammatory applications) .

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